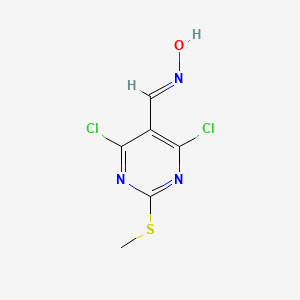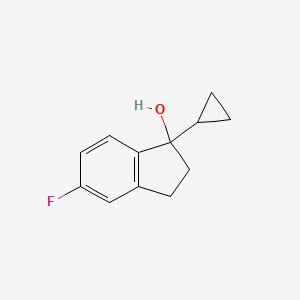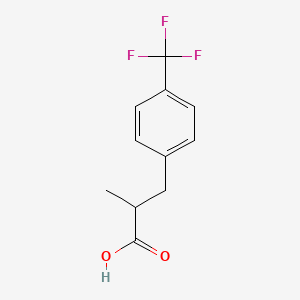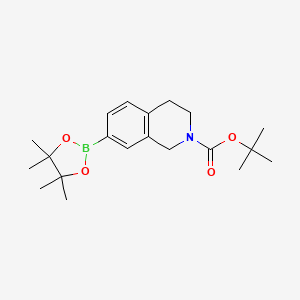
tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Descripción general
Descripción
This compound is a boronic ester, which are commonly used in organic synthesis. Boronic esters are known for their role in the Suzuki reaction, a type of cross-coupling reaction, that allows for the formation of carbon-carbon bonds .
Chemical Reactions Analysis
As a boronic ester, this compound can participate in various chemical reactions, most notably cross-coupling reactions like the Suzuki reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, boronic esters are typically stable and can be stored for long periods. They are also typically solid at room temperature .Aplicaciones Científicas De Investigación
Intermediate in Biological Compound Synthesis
Tert-butyl derivatives, including those similar to the specified compound, have been reported as key intermediates in synthesizing biologically active compounds. For instance, a study by Kong et al. (2016) highlighted the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate for compounds like crizotinib, with structures confirmed by MS and 1 HNMR spectrum (Kong et al., 2016).
Crystal Structure and DFT Study
Ye et al. (2021) conducted a study on tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, showing its significance as an intermediate in 1H-indazole derivatives. The research included structural confirmation through FTIR, NMR, and MS, as well as X-ray diffraction and density functional theory (DFT) analysis (Ye et al., 2021).
Tert-Butoxycarbonylation Reagent
The compound's related tert-butoxycarbonylation reagents, like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), have been described for their utility in chemoselective reactions under mild conditions. This was demonstrated in works by Saito et al. (2006, 2009) focusing on acidic proton-containing substrates like phenols and amines (Saito et al., 2006); (Saito et al., 2009).
Polymerization and Nanoparticle Formation
In a study by Fischer et al. (2013), compounds involving tert-butyl and tetramethyl-[1,3,2]dioxaborolane were used in Suzuki-Miyaura chain growth polymerization. This process led to the creation of nanoparticles with bright fluorescence emission, demonstrating the compound's utility in materials science (Fischer et al., 2013).
Fluorescence Quenching and Interaction with Proteins
The synthesis of water-soluble carboxylated polyfluorenes using similar tert-butyl dioxaborolane derivatives was discussed by Zhang et al. (2008). Their study explored the fluorescence quenching of these polymers by cationic quenchers and proteins, indicating the compound's relevance in biochemistry and fluorescence studies (Zhang et al., 2008).
Medicinal Chemistry Applications
The compound's derivatives have been investigated in medicinal chemistry. For example, research by Marco-Contelles (2020) reviewed tetramethylpyrazine nitrones, highlighting their therapeutic applications in stroke treatment. Such studies imply the potential of tert-butyl derivatives in pharmaceutical development (Marco-Contelles, 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30BNO4/c1-18(2,3)24-17(23)22-11-10-14-8-9-16(12-15(14)13-22)21-25-19(4,5)20(6,7)26-21/h8-9,12H,10-11,13H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDWDCOAUJYOTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN(C3)C(=O)OC(C)(C)C)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



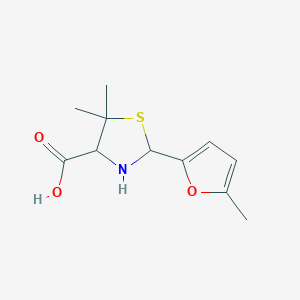

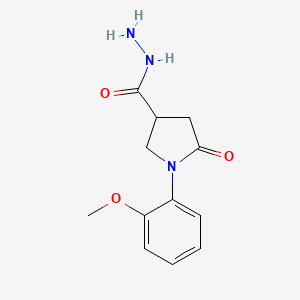
![3-Bromo-5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine](/img/structure/B1394443.png)
![Methyl 3-[(3-Nitrothien-2-yl)thio]propanoate](/img/structure/B1394445.png)



![[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B1394450.png)

